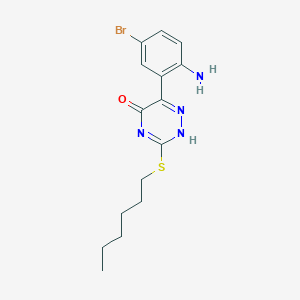![molecular formula C22H20N4O3S B307715 1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B307715.png)
1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” is a complex organic compound that belongs to the class of triazino-benzoxazepines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazine Ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the Benzoxazepine Moiety: This step may involve the use of specific reagents and catalysts to form the benzoxazepine structure.
Functional Group Modifications: Introduction of the acetyl, allylsulfanyl, and methoxyphenyl groups through various organic reactions such as alkylation, acylation, and substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allylsulfanyl group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acetyl group to an alcohol.
Substitution: Various substitution reactions can occur, especially at the aromatic ring and the triazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylsulfanyl group may yield sulfoxides or sulfones.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, it may be studied for its potential pharmacological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
The compound could be investigated for its therapeutic potential in treating various diseases, depending on its biological activity.
Industry
In the industrial sector, it may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
作用機序
The mechanism of action of “1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
Triazino-benzoxazepines: Compounds with similar core structures but different functional groups.
Benzoxazepines: Compounds lacking the triazine ring but having similar benzoxazepine structures.
Triazines: Compounds with the triazine ring but different additional structures.
Uniqueness
The uniqueness of “1-[3-(ALLYLSULFANYL)-6-(2-METHOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE” lies in its specific combination of functional groups and the resulting biological activity, which may differ significantly from other similar compounds.
特性
分子式 |
C22H20N4O3S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
1-[6-(2-methoxyphenyl)-3-prop-2-enylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C22H20N4O3S/c1-4-13-30-22-23-20-19(24-25-22)15-9-5-7-11-17(15)26(14(2)27)21(29-20)16-10-6-8-12-18(16)28-3/h4-12,21H,1,13H2,2-3H3 |
InChIキー |
CGPAWSQWLCQJTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CC=C4OC |
正規SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC=C)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307633.png)
![2-(4-BROMO-2-{[(3Z)-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B307634.png)

![4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]benzoic acid](/img/structure/B307637.png)
![2-[2-[(Z)-[2-(3-chloro-2-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B307638.png)
![[2-Ethoxy-4-({3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B307639.png)
![10-BROMO-3-(BUTYLSULFANYL)-6-(3-THIENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B307641.png)
![5'-bromo-3-[(4-methylbenzyl)sulfanyl]-2'-oxo-1',3',6,7-tetrahydrospiro[{1,2,4}triazino[5,6-d][3,1]benzoxazepine-6,3'-(2'H)-indole]](/img/structure/B307642.png)
methyl}quinolin-8-ol](/img/structure/B307645.png)
![2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate](/img/structure/B307649.png)
![1-[6-(5-bromothiophen-2-yl)-3-(butylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307651.png)
![10-BROMO-3-(BUTYLSULFANYL)-6-(6-METHYL-2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B307652.png)
![10-BROMO-3-(BUTYLSULFANYL)-6-(2-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B307653.png)
![1-[3-(BUTYLSULFANYL)-6-(3-PYRIDYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B307655.png)
